molecular formula C20H41ClN2O B3265326 1-Hexadecyl-3-methyl-1H-imidazol-3-ium chloride hydrate CAS No. 404001-62-3

1-Hexadecyl-3-methyl-1H-imidazol-3-ium chloride hydrate

Cat. No.: B3265326
CAS No.: 404001-62-3
M. Wt: 361.0 g/mol
InChI Key: YCRGEJFZTMXLMF-UHFFFAOYSA-M
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Description

1-Hexadecyl-3-methyl-1H-imidazol-3-ium chloride hydrate is a compound with the CAS Number: 404001-62-3 . It has a molecular weight of 361.01 and its molecular formula is C20H41ClN2O . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C20H39N2.ClH.H2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;;/h18-20H,3-17H2,1-2H3;1H;1H2/q+1;;/p-1 . The SMILES representation is O. [Cl-].CCCCCCCCCCCCCCCCN1C=C [N+] ©=C1 .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . and is stored in an inert atmosphere at room temperature . The color of the compound is yellow .

Safety and Hazards

This compound is labeled with the GHS07 pictogram . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

1-Hexadecyl-3-methyl-1H-imidazol-3-ium chloride hydrate is used as a solvent in green chemistry due to it being comprised of ions, having close to zero vapor pressure and essentially existing as environmentally benign . This suggests that it could play a role in the development of environmentally friendly chemical processes in the future.

Properties

IUPAC Name

1-hexadecyl-3-methylimidazol-3-ium;chloride;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39N2.ClH.H2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;;/h18-20H,3-17H2,1-2H3;1H;1H2/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRGEJFZTMXLMF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCN1C=C[N+](=C1)C.O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90109990
Record name 1-Hexadecyl-3-methyl-1H-imidazolium chloride hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90109990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404001-62-3
Record name 1-Hexadecyl-3-methyl-1H-imidazolium chloride hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90109990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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